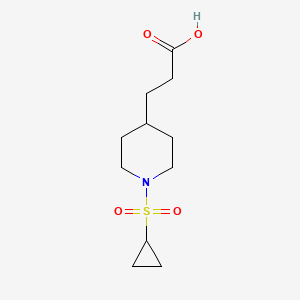
3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid
Vue d'ensemble
Description
3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid (CSPP) is an organosulfur compound that is widely used in scientific research. It is an organosulfur compound with a unique structure that has attracted the attention of researchers due to its potential applications in various fields. CSPP has been studied for its potential applications in drug design, biochemistry, and organic synthesis.
Applications De Recherche Scientifique
3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid has been used in various scientific research applications due to its unique structure and properties. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied as a potential catalyst for organic synthesis reactions. In addition, 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs and other chemicals.
Mécanisme D'action
3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid has been found to interact with a variety of proteins and enzymes. It has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. It has also been found to interact with proteins involved in the regulation of cell growth and differentiation. The exact mechanism of action of 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs and other chemicals.
Biochemical and Physiological Effects
3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. In addition, it has been found to inhibit the growth of cancer cells and to reduce inflammation. It has also been found to have antifungal and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid has several advantages and limitations when used in lab experiments. One of the main advantages of 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid is its high solubility in a variety of solvents, which makes it easy to use in a variety of experimental conditions. In addition, 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid has been found to be stable in a variety of conditions and to have a long shelf life. However, 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid has also been found to be toxic in high concentrations and can cause irritation to the skin and eyes.
Orientations Futures
The potential applications of 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid in various scientific research fields are still being explored. Further research is needed to better understand the biochemical and physiological effects of 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid and to develop more effective methods of synthesis. In addition, 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid could be used to develop new drugs and catalysts for organic synthesis reactions. Finally, 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid could be used to develop new inhibitors of enzymes involved in the metabolism of drugs and other chemicals.
Propriétés
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c13-11(14)4-1-9-5-7-12(8-6-9)17(15,16)10-2-3-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVOPDCPGRYFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




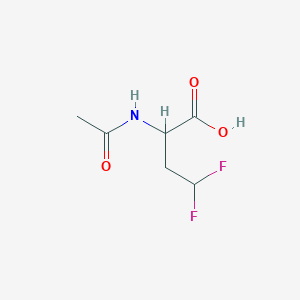
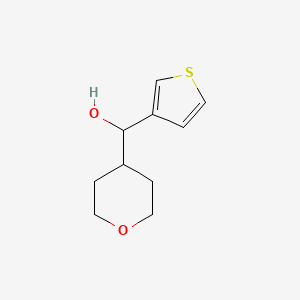
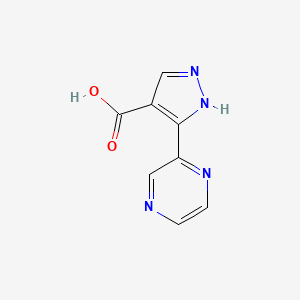
![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)
![1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469178.png)
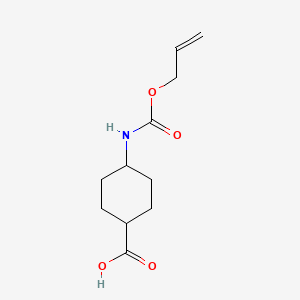
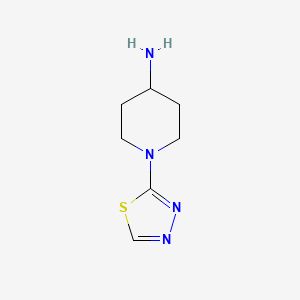
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1469182.png)
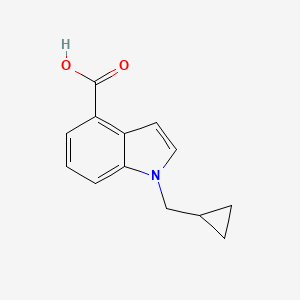
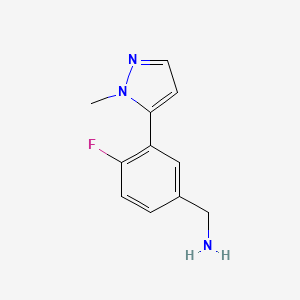

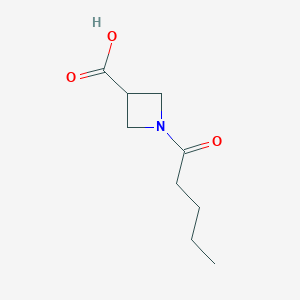
![1-[2-(Pyridin-3-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469192.png)